Product packaging for methyl 4H-furo[3,2-b]pyrrole-5-carboxylate(Cat. No.:CAS No. 77484-99-2)

methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1310441
CAS No.: 77484-99-2
M. Wt: 165.15 g/mol
InChI Key: LIIJOCBTGRORSY-UHFFFAOYSA-N
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Description

Overview of Furo[3,2-b]pyrrole Heterocyclic Systems in Chemical Sciences

The furo[3,2-b]pyrrole ring system is a bicyclic aromatic heterocycle, often referred to as a heteropentalene, containing a fused furan (B31954) and pyrrole (B145914) ring. researchgate.net These systems are isosteres of indole, where the benzene (B151609) ring is replaced by a furan ring. researchgate.net In the realm of chemical sciences, furo[3,2-b]pyrroles are recognized for their unique electronic properties and their potential as scaffolds for developing novel compounds with diverse applications. Research has explored their synthesis, chemical reactivity, and potential biological activities. nih.gov The fusion of the electron-rich furan and pyrrole rings results in a system with distinct chemical characteristics that have been the subject of considerable study.

Significance of Fused O,N-Heterocycles in Contemporary Chemical Research

Fused oxygen-nitrogen (O,N)-heterocycles represent an important class of compounds in modern chemical research. Their structural motifs are found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both oxygen and nitrogen heteroatoms within a fused ring system imparts unique physicochemical properties, influencing factors such as molecular geometry, electron distribution, and the potential for hydrogen bonding. These characteristics are crucial for molecular recognition and interaction with biological targets. Consequently, the development of efficient synthetic methodologies for this class of compounds is an active area of research, aiming to generate libraries of novel molecules for screening in drug discovery and materials science.

Research Trajectory of Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate within Heterocyclic Chemistry

The research trajectory for this compound is primarily centered on its role as a key intermediate in the synthesis of more elaborate heterocyclic systems. Scientific literature indicates its use as a starting material for the creation of fused-ring compounds with potential applications in medicinal chemistry. For instance, it has been utilized in the synthesis of furo[2',3':4,5]pyrrolo[1,2-d] nih.govmdpi.comscbt.comtriazin-8(7H)-ones, which were subsequently evaluated for their antibacterial activity. researchgate.net This highlights a common theme in the research involving this compound: its value as a scaffold that can be chemically modified to produce a variety of derivatives with potentially useful properties. The ester functionality of this compound provides a reactive handle for further chemical transformations, making it a valuable tool for chemists exploring the chemical space of fused heterocycles.

Comparative Analysis of Furo[3,2-b]pyrrole Isomers and Related Heteropentalenes

The properties of furo[3,2-b]pyrroles are often best understood through comparison with their isomers and related sulfur- and nitrogen-containing analogues. These comparisons provide valuable insights into the structure-property relationships within this class of compounds.

Furo[2,3-b]pyrroles and furo[3,2-b]pyrroles are positional isomers that exhibit different degrees of aromaticity and stability. mdpi.com Computational studies have shown that the furo[3,2-b]pyrrole system (a 1,4-O,N-diheteropentalene) is thermodynamically more stable than the furo[2,3-b]pyrrole system (a 1,6-O,N-diheteropentalene). mdpi.com The furo[3,2-b]pyrrole isomer is also calculated to have a larger dipole moment, which may lead to greater stabilization in polar solvents. mdpi.com These differences in stability and electronic properties can influence their reactivity and suitability for various applications.

PropertyFuro[3,2-b]pyrrole SystemFuro[2,3-b]pyrrole System
Thermodynamic StabilityMore StableLess Stable
Calculated Dipole Moment (μ)2.57 D1.28 D
Calculated Ionization Potential (IP)8.31 eV8.42 eV

Pyrrolo[3,2-b]pyrroles and thieno[3,2-b]pyrroles are analogues of furo[3,2-b]pyrroles where the furan ring is replaced by another pyrrole ring or a thiophene (B33073) ring, respectively. Pyrrolo[3,2-b]pyrroles are known to be exceptionally electron-rich heterocyclic cores. nih.gov This high electron density makes them suitable as electron-donor moieties in the design of functional dyes and organic electronic materials. nih.gov

Thieno[3,2-b]pyrrole derivatives have also been extensively investigated for their potential in organic electronics, serving as building blocks for organic field-effect transistors (OFETs). researchgate.netacs.org Furthermore, they have been identified as having promising biological activities, including antiviral properties against neurotropic alphaviruses. nih.gov The isoelectronic nature of the thieno[3,2-b]pyrrole scaffold allows for fine-tuning of electronic properties through N-alkylation. researchgate.net

The [3,2-b]-fused heteropentalenes, including furo-, thieno-, and pyrrolo[3,2-b]pyrroles, share a common structural framework but exhibit distinct electronic characteristics based on the heteroatoms present. The order of decreasing aromaticity in these systems is generally influenced by the heteroatom in the order S > Se ≥ N > O. mdpi.com Pyrrolo[3,2-b]pyrroles are considered the most electron-rich among this class of aromatic two-ring systems. rsc.org The electronic character of these molecules can be further tuned by the introduction of various substituents, which can significantly impact their photophysical and electrochemical properties. nih.govnih.gov

Heteropentalene CoreKey Electronic FeatureNotable Applications
Furo[3,2-b]pyrroleIntermediate in stability and electron-richnessSynthetic precursor for bioactive molecules
Pyrrolo[3,2-b]pyrrole (B15495793)Highly electron-richOrganic electronics, functional dyes
Thieno[3,2-b]pyrroleTunable electronic properties, good charge transportOrganic field-effect transistors, antiviral agents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1310441 methyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 77484-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJOCBTGRORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408147
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77484-99-2
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
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Synthetic Methodologies and Strategies for Methyl 4h Furo 3,2 B Pyrrole 5 Carboxylate and Its Derivatives

General Approaches to the Furo[3,2-b]pyrrole Ring System

The construction of the furo[3,2-b]pyrrole scaffold is a critical step in the synthesis of its derivatives. General strategies typically involve the sequential or concerted formation of the fused furan (B31954) and pyrrole (B145914) rings.

Nucleophilic substitution : Reaction of halogen-containing aliphatic carboxylic acid esters. researchgate.net

Knoevenagel condensation : This step builds the required carbon framework. researchgate.net

Thermolysis : The final step involves intramolecular cyclocondensation, driven by heat, to form the fused O,N-heteropentalene system. mdpi.comresearchgate.net

While yields are often good, challenges can arise from the instability of the azide (B81097) starting materials. wikipedia.org

Another approach involves a multicomponent reaction catalyzed by iron(III) perchlorate. This method facilitates the synthesis of 1,2,4,5-tetrarylpyrrolo[3,2-b]pyrroles from primary aromatic amines, aromatic aldehydes, and biacetyl, showcasing a different strategy for assembling the core structure. researchgate.net

MethodKey StepsStarting MaterialsCatalyst/ConditionsProduct Type
Hemetsberger–Knittel Nucleophilic Substitution, Knoevenagel Condensation, ThermolysisHalogenated esters, AzidoacetatesHeat (Thermolysis)Furo[3,2-b]pyrrole esters
Multicomponent Reaction Condensation/CyclizationPrimary amines, Aldehydes, DiacetylFe(ClO₄)₃Tetraarylpyrrolo[3,2-b]pyrroles

The introduction of the carboxylate ester group at the 5-position (the C2 position of the pyrrole ring) can be achieved either during or after the formation of the heterocyclic core.

In methodologies like the Hemetsberger–Knittel synthesis, an ester group is part of the azido-propenoic starting material, and it is incorporated directly into the final ring system during the cyclization process. wikipedia.org

For a pre-formed furo[3,2-b]pyrrole ring, the Friedel-Crafts acylation is a standard method for introducing a carbonyl group. organic-chemistry.org This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgnsf.gov The pyrrole ring is significantly more electron-rich and thus more reactive than the furan ring, leading to a high degree of regioselectivity. Acylation of N-substituted pyrroles occurs preferentially at the C2 position (equivalent to the C5 position of the furo[3,2-b]pyrrole system). nsf.govresearchgate.net The resulting ketone can then be transformed into the desired ester.

When the synthetic route yields a carboxylic acid, a subsequent esterification step is required to produce the methyl ester. Several standard methods are available for this transformation.

Fischer Esterification : This is a classic acid-catalyzed esterification where the carboxylic acid is heated with an excess of the desired alcohol (methanol, in this case) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and driving it to completion often requires removing the water that is formed. masterorganicchemistry.com

Reactions with Activating Agents : Carboxylic acids can be converted to esters under mild conditions using activating agents. For instance, phosphorus oxychloride (POCl₃) can facilitate the esterification of aromatic carboxylic acids with primary alcohols at room temperature. derpharmachemica.com Other peptide coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can also be employed to form the ester bond efficiently. organic-chemistry.org

Specific Synthetic Routes for Methyl 4H-Furo[3,2-b]pyrrole-5-carboxylate

Two specific and practical strategies for the synthesis of the title compound are the Vilsmeier-Haack reaction followed by subsequent functional group manipulation, and the direct alkylation of the corresponding carboxylic acid.

This pathway involves introducing a formyl group (-CHO) onto the furo[3,2-b]pyrrole core, which is then oxidized and esterified.

Vilsmeier-Haack Formylation : The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The furo[3,2-b]pyrrole system, particularly the electron-rich pyrrole moiety, readily undergoes electrophilic substitution. Studies on ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate have shown that formylation occurs at the 2-position of the ring system. cas.czlookchem.com Therefore, starting with the unsubstituted 4H-furo[3,2-b]pyrrole, the Vilsmeier-Haack reaction would introduce a formyl group at the 5-position to yield 4H-furo[3,2-b]pyrrole-5-carbaldehyde.

Oxidation and Esterification : The resulting aldehyde must be oxidized to a carboxylic acid. A variety of reagents can accomplish this transformation for heteroaromatic aldehydes, including Oxone, pyridinium (B92312) chlorochromate (PCC), or biocatalytic methods using aldehyde dehydrogenases. nih.govorganic-chemistry.org Once the 4H-furo[3,2-b]pyrrole-5-carboxylic acid is formed, it can be converted to its methyl ester using the standard esterification methods described previously (Section 2.1.3).

StepReactionReagentsIntermediate/Product
1 Vilsmeier-Haack FormylationPOCl₃, DMF4H-Furo[3,2-b]pyrrole-5-carbaldehyde
2 OxidationOxone, PCC, or Biocatalyst4H-Furo[3,2-b]pyrrole-5-carboxylic acid
3 EsterificationMethanol (B129727), Acid CatalystThis compound

A more direct route involves the direct esterification of 4H-furo[3,2-b]pyrrole-5-carboxylic acid. The precursor acid, or its N-methylated analog, 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a known compound. biosynth.com The synthesis can be accomplished by reacting the carboxylic acid with methanol.

This reaction is typically performed under acidic conditions (Fischer esterification), where a catalytic amount of a strong acid like H₂SO₄ is used to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comchemguide.co.uk This method is often efficient for preparing simple esters like methyl esters from aromatic and heterocyclic carboxylic acids. derpharmachemica.com While N-alkylation of similar systems like methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and a base has been reported, the direct O-alkylation of the carboxylic acid with an alcohol under acidic conditions is the standard protocol for ester formation. researchgate.net

Reaction of Precursors with Triphenylmethyl Chloride

Triphenylmethyl chloride, commonly known as trityl chloride (TrCl), serves as a crucial reagent for introducing the trityl protecting group, which is particularly effective for sterically hindering and protecting primary and secondary amines, including the nitrogen atom in pyrrole rings. While the direct application of triphenylmethyl chloride in the synthesis of this compound is not extensively detailed in the available literature, the underlying principle of N-protection is a fundamental strategy in heterocyclic synthesis.

The introduction of the bulky trityl group onto the pyrrole nitrogen of a 4H-furo[3,2-b]pyrrole precursor would serve to block the N-H position, thereby preventing unwanted side reactions such as N-alkylation or N-acylation. This protection allows for selective chemical modifications at other positions of the furo[3,2-b]pyrrole scaffold. The reaction would typically involve treating the N-H containing precursor with triphenylmethyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent. The subsequent removal of the trityl group can be achieved under mild acidic conditions, which regenerates the N-H bond without compromising the integrity of the furo[3,2-b]pyrrole core.

Advanced Synthetic Techniques and Catalysis in Furo[3,2-b]pyrrole Synthesis

Modern synthetic chemistry has provided an array of advanced techniques that offer efficiency, selectivity, and complexity in the construction of heterocyclic systems like furo[3,2-b]pyrroles. These methods often reduce the number of synthetic steps and improve control over the final product's stereochemistry.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is valued for its atom economy, reduction of waste, and operational simplicity. For the synthesis of the related pyrrolo[3,2-b]pyrrole (B15495793) core, an MCR involving primary aromatic amines, aromatic aldehydes, and biacetyl, catalyzed by iron(III) perchlorate, has been shown to produce 1,2,4,5-tetrarylpyrrolo[3,2-b]pyrroles in yields up to 77%. researchgate.net This strategy has successfully incorporated 5-membered heterocyclic aldehydes, including those derived from furan, suggesting its potential applicability for constructing the furo[3,2-b]pyrrole system. researchgate.net

Multicatalytic Asymmetric Synthesis

To achieve high levels of stereoselectivity, multicatalytic systems are employed. These systems use two or more catalysts that work in concert to control different aspects of a reaction sequence. A notable example is the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, an isomer of the target scaffold, which utilizes a dual catalytic system. nih.gov This system combines a gold complex with a chiral phosphoric acid to catalyze the reaction between 3-butynamines, glyoxylic acid, and anilines. nih.gov This multicatalytic process mimics enzymatic machinery by transforming simple building blocks into complex, stereochemically defined products with high yields and selectivity. nih.gov

Role of Chiral Phosphoric Acid Catalysts

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. In the context of furo[2,3-b]pyrrole synthesis, BINOL-derived chiral phosphoric acids play a fundamental role in achieving high diastereo- and enantioselectivities. nih.gov Computational studies suggest that the exceptional performance of these catalysts stems from non-covalent interactions established between the catalyst and the reagents. nih.gov The specific geometry of the catalyst, such as the presence of a 9-anthracenyl substituent, is a key factor in guiding the stereochemical outcome of the reaction. nih.gov This ability to control the spatial arrangement of reactants through hydrogen bonding and other weak interactions is crucial for asymmetric induction.

Thermolysis of Azido (B1232118) Esters for Scaffold Formation

Thermolysis of azido esters provides a direct route to the formation of the pyrrole ring within the furo[3,2-b]pyrrole scaffold. A key precursor to 4H-furo[3,2-b]pyrrole-5-carboxylic acid can be synthesized via the thermolysis of the corresponding azidoacrylate. mdpi.com This reaction is efficiently and safely conducted using a continuous flow process, which allows for precise control over temperature and reaction time, minimizing the risks associated with heating energetic azide compounds. mdpi.com The scalability of this flow chemistry approach makes it suitable for producing significant quantities of the furo[3,2-b]pyrrole core structure for further elaboration. mdpi.com The process involves the thermal decomposition of an azidoacrylate derived from a furan aldehyde, which leads to an intramolecular cyclization to form the fused bicyclic system. mdpi.comsigmaaldrich.com

Synthesis of Substituted this compound Derivatives

The parent this compound serves as a versatile starting material for the synthesis of a wide range of substituted derivatives. semanticscholar.orgresearchgate.net Functionalization can be achieved at various positions on the heterocyclic core.

For instance, the pyrrole nitrogen can be alkylated. While direct examples for the furo[3,2-b]pyrrole system are analogous to closely related scaffolds, the alkylation of the similar methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with reagents like methyl iodide, allyl bromide, propargyl bromide, and benzyl (B1604629) bromide in the presence of sodium hydride affords the corresponding N-substituted derivatives.

The ester group at the 5-position is another key site for modification. Hydrazinolysis of this compound with hydrazine (B178648) hydrate (B1144303) yields the corresponding 4H-furo[3,2-b]pyrrole-5-carbohydrazide. semanticscholar.orgresearchgate.net This carbohydrazide (B1668358) can then be reacted with various aldehydes, such as 4-oxo-4H-chromene-2-carboxaldehyde, to synthesize more complex carboxhydrazide derivatives. nih.gov

Furthermore, electrophilic substitution reactions can introduce substituents onto the heterocyclic rings. Formylation of the isomeric methyl 6H-furo[2,3-b]pyrrole-5-carboxylate under Vilsmeier conditions leads to the introduction of a formyl group at the 2-position. mdpi.comsigmaaldrich.com This aldehyde can then be converted into other functional groups, such as nitriles or tetrazoles, providing access to a diverse library of derivatives. mdpi.comsigmaaldrich.com

A summary of representative synthetic transformations for derivatization is presented below.

Starting MaterialReagents and ConditionsProductReference
This compoundHydrazine hydrate, ethanol, heat4H-furo[3,2-b]pyrrole-5-carbohydrazide semanticscholar.org, researchgate.net
4H-furo[3,2-b]pyrrole-5-carbohydrazide4-oxo-4H-chromene-2-carboxaldehyde, ethanol, heatN'-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (Isomer)Vilsmeier reagent (POCl₃, DMF)Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate mdpi.com, sigmaaldrich.com
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (Analogue)Alkyl halide (e.g., CH₃I, BnBr), NaH, THFN-Alkyl-methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Methyl 2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

The introduction of a formyl group at the C-2 position of the furo[3,2-b]pyrrole ring system is effectively achieved through the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this specific synthesis, the starting material, this compound, is treated with a Vilsmeier reagent, which is typically prepared in situ from phosphoryl chloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).

The reaction proceeds via the electrophilic substitution of the Vilsmeier reagent onto the electron-rich C-2 position of the pyrrole ring within the fused system. The resulting iminium salt intermediate is then hydrolyzed to yield the desired aldehyde, methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. This formylated product serves as a versatile intermediate for the synthesis of other derivatives, such as aldoximes and thiazolidinone-containing compounds.

ReactantReagentsProductRef.
This compound1. POCl₃, DMF2. H₂OMethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate Current time information in Oskarshamn, SE.

Methyl 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate and its N-Substituted Products

The synthesis of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate provides a core structure that can be further modified at the pyrrole nitrogen (N-4 position). Current time information in Oskarshamn, SE. This parent compound can be subjected to various N-substitution reactions to yield a range of derivatives. Current time information in Oskarshamn, SE.

N-Alkylation: The alkylation of the pyrrole nitrogen is typically carried out using a suitable alkyl halide in the presence of a base. For instance, reaction with methyl iodide introduces a methyl group, while benzyl chloride introduces a benzyl group at the N-4 position. Current time information in Oskarshamn, SE. These reactions proceed via the deprotonation of the N-H bond by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide.

N-Acylation: Acylation at the N-4 position can be achieved using an acylating agent such as acetic anhydride. This reaction introduces an acetyl group onto the pyrrole nitrogen, forming methyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. Current time information in Oskarshamn, SE.

These N-substituted products exhibit different chemical properties compared to the parent N-H compound and can be used for further synthetic transformations, such as hydrolysis of the ester group to form the corresponding carboxylic acids. Current time information in Oskarshamn, SE.

Starting MaterialReagentProduct
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateMethyl iodideMethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateBenzyl chlorideMethyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylateAcetic anhydrideMethyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

Methyl 4-(2-Methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylates via Alkylation

The alkylation of the N-H group of the furo[3,2-b]pyrrole core with an ester-containing alkyl halide is a direct method for introducing a carboxymethyl side chain. This transformation is typically accomplished by treating the parent this compound with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base deprotonates the pyrrole nitrogen to form a sodium salt, which then acts as a nucleophile.

Subsequent addition of an alkylating agent, such as methyl bromoacetate, results in a nucleophilic substitution reaction to form the desired N-substituted product, methyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate. This synthetic strategy is also applicable to the closely related thieno[3,2-b]pyrrole scaffold.

ReactantReagentsProduct
This compound1. Sodium Hydride (NaH)2. Methyl bromoacetateMethyl 4-(2-methoxy-2-oxoethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate via Bromination

Electrophilic bromination of the furo[3,2-b]pyrrole ring system provides a means to introduce a bromine atom, a versatile handle for further functionalization through cross-coupling reactions. The synthesis of ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate involves the direct bromination of the precursor, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.

This reaction is typically performed by treating the starting material with elemental bromine (Br₂) in a suitable solvent, such as dichloromethane. The reaction conditions are generally mild, often proceeding at room temperature, to ensure controlled and selective monobromination at the electron-rich C-2 position of the heterocyclic core. The introduction of the bromine atom at this position yields a key intermediate for the synthesis of more complex molecules.

ReactantReagentSolventProduct
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylateBromine (Br₂)DichloromethaneEthyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Reactivity and Derivatization of the Furo 3,2 B Pyrrole Scaffold

Transformations of the Carboxylate Group

The ester functionality at the 5-position of the furo[3,2-b]pyrrole core is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acids

The hydrolysis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its derivatives to the corresponding carboxylic acids is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, the hydrolysis of substituted methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylates has been successfully carried out to yield the corresponding 4H-furo[3,2-b]pyrrole-5-carboxylic acids. This conversion provides a crucial intermediate for further reactions, such as decarboxylation.

Decarboxylation and Formylation to Aldehyde Derivatives

The removal of the carboxylate group and subsequent introduction of a formyl group at the 5-position represents a two-step process to access aldehyde derivatives. The decarboxylation of a substituted 4H-furo[3,2-b]pyrrole-5-carboxylic acid has been achieved by heating the carboxylic acid in acetic anhydride (B1165640). This process leads to the formation of a 4-acetyl-furo[3,2-b]pyrrole intermediate, which upon hydrolysis, yields the decarboxylated furo[3,2-b]pyrrole.

Following decarboxylation, the introduction of a formyl group at the now vacant 5-position can be accomplished through various formylation methods suitable for electron-rich heterocyclic systems. A common strategy involves metallation, such as lithiation with an organolithium reagent (e.g., n-butyllithium), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The regioselectivity of this electrophilic substitution is directed by the heteroatoms in the fused ring system.

Formation of Carbohydrazides

A key derivatization of the methyl ester is its conversion to the corresponding carbohydrazide (B1668358). This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303). This reaction readily proceeds to give furo[3,2-b]pyrrole-5-carbohydrazides in good yields. These carbohydrazides are stable, often crystalline solids, and serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds.

Reactions of Carbohydrazides with Aldehydes and Orthoesters

Furo[3,2-b]pyrrole-5-carbohydrazides readily undergo condensation reactions with various aldehydes to form the corresponding N'-substituted hydrazones. nih.govcommonorganicchemistry.com For example, they have been reacted with substituted furan-2-carboxaldehydes, thiophene-2-carboxaldehyde, and 4-oxo-4H-chromene-2-carboxaldehyde. nih.govcommonorganicchemistry.com These reactions are typically carried out in a suitable solvent like ethanol, sometimes with catalytic amounts of acid, and can be accelerated by microwave irradiation. nih.gov The resulting hydrazones are of interest for their potential biological activities and as ligands for metal complexes. commonorganicchemistry.com

Similarly, reactions with orthoesters, such as triethyl orthoformate, provide a pathway to further derivatization and cyclization reactions.

Cyclization Reactions from Hydrazides

The carbohydrazide moiety is a valuable precursor for the construction of various new heterocyclic rings fused to the furo[3,2-b]pyrrole scaffold. For instance, the reaction of furo[3,2-b]pyrrole-5-carbohydrazide with triethyl orthoesters can lead to the formation of furo[2',3':4,5]pyrrolo[1,2-d] nih.govCurrent time information in Oskarshamn, SE.pearson.comtriazin-8(7H)-ones. This cyclization provides a route to novel tricyclic and tetracyclic nitrogen-containing heterocycles.

Reactions Involving the Fused Ring System

The furo[3,2-b]pyrrole ring system itself is electron-rich and susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the fused furan (B31954) and pyrrole (B145914) rings, as well as any existing substituents.

One of the most notable electrophilic substitution reactions on the this compound scaffold is the Vilsmeier-Haack reaction. This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), results in the formylation of the ring system. Studies have shown that for the furo[3,2-b]pyrrole core, this reaction selectively occurs at the 2-position, yielding methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. This high degree of regioselectivity is attributed to the electronic properties of the fused ring system, where the 2-position is the most activated towards electrophilic attack.

Other electrophilic substitution reactions, such as nitration and halogenation, are also expected to occur on the furo[3,2-b]pyrrole ring, with the position of substitution being dependent on the specific reagents and reaction conditions. The presence of the electron-withdrawing carboxylate group at the 5-position will also influence the regiochemical outcome of these reactions.

Oxidation Reactions

Detailed studies specifically documenting the oxidation reactions of this compound are not extensively covered in the available research. The reactivity of fused pyrrole systems towards oxidizing agents can be complex, often leading to polymerization or ring-opening, depending on the specific reagents and reaction conditions employed.

Reduction Reactions

Information regarding the specific reduction of the furo[3,2-b]pyrrole core of this compound is not detailed in the available literature. However, in analogous thieno[3,2-b]pyrrole systems, the ester group has been successfully reduced to a methanol (B129727) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This suggests a potential pathway for the reduction of the carboxylate function in the furo[3,2-b]pyrrole series, although the stability of the furan ring under such conditions would need to be considered.

N-Substitution Reactions

The nitrogen atom of the pyrrole ring is a key site for functionalization. The proton on the nitrogen can be abstracted by a base, generating an anion that readily reacts with various electrophiles.

One documented example is the N-acetylation of this compound, which serves as a precursor for more complex heterocyclic systems. researchgate.net Furthermore, studies on the analogous thieno[3,2-b]pyrrole scaffold have demonstrated successful N-alkylation using reagents such as methyl iodide, allyl bromide, and benzyl (B1604629) bromide in the presence of sodium hydride, affording the corresponding N-substituted derivatives. researchgate.netbohrium.com This highlights a general and effective method for introducing substituents at the 4-position (N-position) of the ring system.

Reaction Type Reagent(s) Product Description Scaffold
N-AcetylationAcetylating Agent4-acetylfuro[3,2-b]pyrrole-5-carboxylateFuro[3,2-b]pyrrole researchgate.net
N-AlkylationMethyl iodide, NaH4-methyl-4H-thieno[3,2-b]pyrrole derivativeThieno[3,2-b]pyrrole researchgate.netbohrium.com
N-AlkylationAllyl bromide, NaH4-allyl-4H-thieno[3,2-b]pyrrole derivativeThieno[3,2-b]pyrrole researchgate.netbohrium.com
N-AlkylationBenzyl bromide, NaH4-benzyl-4H-thieno[3,2-b]pyrrole derivativeThieno[3,2-b]pyrrole researchgate.netbohrium.com

Thionation Reactions with P₂S₅

Thionation reactions, particularly those employing phosphorus pentasulfide (P₂S₅), are effective for converting carbonyl groups into thiocarbonyls. In the context of the furo[3,2-b]pyrrole system, research has shown that derivatives can undergo successful thionation. For instance, a furo[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.mdpi.comnih.govtriazin-8(7H)-one, synthesized from a this compound precursor, was converted to the corresponding thione using P₂S₅. researchgate.net Another study detailed the thionation of 4-acetylfuro[3,2-b]pyrrole-5-carboxylate to yield methyl 4-ethanethioyl-4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net These examples demonstrate the utility of P₂S₅ in modifying the furo[3,2-b]pyrrole scaffold and its derivatives.

Starting Material Reagent Product
Furo[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.mdpi.comnih.govtriazin-8(7H)-oneP₂S₅Furo[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.mdpi.comnih.govtriazine-8(7H)-thione researchgate.net
4-acetylfuro[3,2-b]pyrrole-5-carboxylateP₂S₅Methyl 4-ethanethioyl-4H-furo[3,2-b]pyrrole-5-carboxylate researchgate.net

Cycloaddition Reactions leading to Fused Heterocycles

The furo[3,2-b]pyrrole core is a versatile building block for the synthesis of more complex, fused heterocyclic systems. The furan portion of the molecule can act as a diene in cycloaddition reactions. Research on the closely related 4H-furo[3,2-b]indole system has shown its participation in (4+3) cycloaddition reactions with in situ generated oxyallyl cations, leading to the formation of epoxycyclohepta[b]indole derivatives. acs.org This reactivity highlights the potential of the furan ring within the furo[3,2-b]pyrrole scaffold to engage in similar transformations. Additionally, derivatives of this compound have been used in cyclization reactions with reagents like hydrazine to form fused triazine rings, demonstrating an intramolecular pathway to expanded heterocyclic structures. researchgate.net

Site-Specific Functionalization of the Furo[3,2-b]pyrrole Core

The inherent electronic properties of the furo[3,2-b]pyrrole ring system allow for regioselective functionalization at specific positions.

Substitution at the 2-Position

The 2-position of the furo[3,2-b]pyrrole core is analogous to the alpha-position of a simple pyrrole, which is known to be highly susceptible to electrophilic attack. While direct electrophilic substitution on this compound is not extensively documented, related structures show clear reactivity at this site. For example, the isomeric methyl 6H-furo[2,3-b]pyrrole-5-carboxylate undergoes Vilsmeier formylation to introduce a formyl group at the 2-position. mdpi.com In the benzofused analog, a 4H-furo[3,2-b]indole derivative was shown to react under acidic conditions to yield a 2-(2-oxocyclopentyl)-4H-furo[3,2-b]indole product. acs.org The existence of compounds such as 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid further implies that synthetic routes to functionalize the 2-position are well-established. ontosight.ai This body of evidence strongly suggests that the 2-position is a prime site for introducing substituents onto the furo[3,2-b]pyrrole scaffold.

Formylation at the 2-Position

The furo[3,2-b]pyrrole scaffold, particularly in derivatives like this compound, is susceptible to electrophilic substitution. One of the key reactions for functionalizing this heterocyclic system is formylation, which typically occurs at the 2-position. This regioselectivity is attributed to the electron-rich nature of the furo[3,2-b]pyrrole ring system, which directs electrophilic attack to this specific carbon atom. quora.com

The most effective method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgnih.gov This reaction utilizes a Vilsmeier reagent, a halomethyleniminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.org

The reaction mechanism begins with the formation of the chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. wikipedia.org The electron-rich furo[3,2-b]pyrrole ring attacks this electrophilic species, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the workup phase converts the iminium ion into the corresponding aldehyde. wikipedia.org

Research has demonstrated the successful formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives, such as the 4-methyl and 4-benzyl analogs, under Vilsmeier conditions. In these cases, the reaction proceeds smoothly to yield the corresponding 2-formyl product. lookchem.com This highlights the reliability of the Vilsmeier-Haack reaction for introducing a formyl group at the C-2 position of the furo[3,2-b]pyrrole core.

Starting MaterialReagentsProductReference
ethyl 4H-furo[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate lookchem.com
ethyl 4-methylfuro[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFethyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate lookchem.com
ethyl 4-benzylfuro[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFethyl 2-formyl-4-benzylfuro[3,2-b]pyrrole-5-carboxylate lookchem.com

Exploring Reactivity Differences in Furo[3,2-b]pyrrole Analogs

The chemical behavior and reactivity of the furo[3,2-b]pyrrole system can be better understood by comparing it with its positional isomer, furo[2,3-b]pyrrole. These compounds are both A,B-diheteropentalenes, which are generally classified as electron-rich heterocycles. mdpi.com However, the arrangement of the fused rings—a 1,4-system in furo[3,2-b]pyrrole versus a 1,6-system in furo[2,3-b]pyrrole—leads to significant differences in aromaticity and thermodynamic stability. mdpi.comresearchgate.net

Studies indicate that the 1,4-system (furo[3,2-b]pyrrole) is thermodynamically more stable than the isomeric 1,6-system (furo[2,3-b]pyrrole). researchgate.net This difference in stability influences their reactivity. The order of decreasing aromaticity among similar diheteropentalene systems is generally found to be 1,4 > 1,6. scispace.com This suggests that the furo[3,2-b]pyrrole ring system possesses a higher degree of aromatic character compared to its furo[2,3-b]pyrrole counterpart. The aromaticity of these five-membered rings is influenced by the electronegativity of the heteroatom; a more electronegative atom holds its lone pair of electrons more tightly, reducing their delocalization and thus the aromaticity. pharmaguideline.com In the order of heteroatoms, the effect on decreasing aromaticity is generally O > N. pharmaguideline.com

These differences in electronic structure are reflected in their spectroscopic data. A comparison of the ¹³C NMR chemical shifts for this compound (a 1,4-isomer) and methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (a 1,6-isomer) reveals distinct electronic environments at corresponding carbon atoms. mdpi.com The signals for C-2 and C-5 in the furo[2,3-b]pyrrole isomer appear at a higher magnetic field, while C-3 and C-4 appear at a lower field compared to the corresponding carbons in the furo[3,2-b]pyrrole isomer. mdpi.com These experimental findings are consistent with calculated net atomic charges, which show a greater effect of the annelated ring interaction in the 1,4 system. mdpi.com

Comparison of ¹³C NMR Chemical Shifts (δ in ppm) for Furo[3,2-b]pyrrole and Furo[2,3-b]pyrrole Analogs mdpi.com
Carbon AtomThis compound (1,4-system)Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (1,6-system)Shift Difference (Δδ)
C-2143.6138.51+5.09
C-398.89110.4-11.51
C-6103.83122.0-18.17

Note: Chemical shifts are compared to furan and methyl 2-pyrrolecarboxylate as reference standards. A positive sign denotes a downfield shift. mdpi.com

Both isomers undergo Vilsmeier-Haack formylation at the C-2 position, indicating that this position is the most nucleophilic site in both ring systems. mdpi.comscispace.com However, the underlying differences in stability and aromaticity can influence the rates and conditions required for these and other electrophilic substitution reactions.

Mechanistic Investigations of Reactions Involving Methyl 4h Furo 3,2 B Pyrrole 5 Carboxylate

Understanding Reaction Mechanisms of Derivatization

Once the methyl 4H-furo[3,2-b]pyrrole-5-carboxylate core is formed, it can undergo various transformations, particularly at the ester functional group. Understanding the mechanisms of these derivatization reactions is key to synthesizing a broader range of functionalized molecules.

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid (4H-furo[3,2-b]pyrrole-5-carboxylic acid) is a fundamental transformation. nih.govresearchgate.net This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This typically involves a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide ion yields the carboxylate salt and methanol (B129727). Acidification in a separate workup step then protonates the carboxylate to give the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This mechanism begins with the protonation of the carbonyl oxygen by an acid (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a neutral leaving group. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final product. This process is reversible.

The furo[3,2-b]pyrrole scaffold and its ester substituent can be subjected to various oxidation and reduction reactions.

Reduction: The ester group is susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide, which upon acidic workup, yields the corresponding primary alcohol, (4H-furo[3,2-b]pyrrol-5-yl)methanol. This pathway is analogous to the reduction of the related methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. researchgate.net

Oxidation: The pyrrole (B145914) ring within the fused system is generally electron-rich and can be sensitive to oxidation. mdpi.comnih.gov While oxidative methods are often considered unpredictable for simple pyrroles, controlled oxidation can yield functionalized products. nih.gov The specific pathway depends heavily on the oxidant used (e.g., singlet oxygen, peroxides, hypervalent iodine reagents). nih.gov Oxidation can lead to dearomatization and the formation of pyrrolidinone-type structures or other ring-opened products. The presence of the electron-donating furan (B31954) ring and the electron-withdrawing carboxylate group would influence the regioselectivity of the oxidation, but specific mechanistic pathways for this particular fused system require further investigation.

Table 2: Summary of Derivatization Mechanisms

Reaction Reagents Key Mechanism Intermediate Product
Base-Catalyzed Hydrolysis NaOH, H₂O then H₃O⁺ Nucleophilic Acyl Substitution Tetrahedral Alkoxide Carboxylic Acid
Acid-Catalyzed Hydrolysis H₃O⁺, H₂O Nucleophilic Acyl Substitution Protonated Tetrahedral Intermediate Carboxylic Acid
Reduction 1. LiAlH₄ 2. H₃O⁺ Nucleophilic Hydride Addition Tetrahedral Alkoxide, Aldehyde Primary Alcohol

| Oxidation | Various (e.g., ¹O₂) | Varies (e.g., Cycloaddition) | Endoperoxide | Pyrrolidinones, etc. |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex organic molecules like this compound. By employing various theoretical models, researchers can gain insights into the energetic landscapes of reactions, the structures of transient species, and the factors governing product formation. These computational approaches provide a microscopic view that complements experimental observations, offering a more complete understanding of chemical reactivity.

Modeling Transition States and Intermediates

A key application of computational chemistry in mechanistic studies is the modeling of transition states and intermediates, which are often fleeting and difficult to characterize experimentally. Through methods such as Density Functional Theory (DFT), it is possible to calculate the geometries and energies of these transient species, providing a quantitative picture of the reaction pathway.

For instance, in studies of related heterocyclic systems like the 1,4-dihydropyrrolo[3,2-b]pyrroles, computational investigations have been successfully employed to understand reaction dichotomies. In the case of alkyne annulation reactions, DFT calculations have been used to map out the potential energy surface and identify the key transition states that dictate the reaction outcome. For example, the cyclization of a tetraarylpyrrolo[3,2-b]pyrrole bearing ortho-diphenylethyne moieties was found to proceed through different pathways depending on the catalyst. Computational modeling revealed the transition state for a 6-endo-dig annulation followed by a 1,2-aryl shift when triggered by protonation of the alkyne. Another kinetically preferred pathway involved a 6-endo-dig attack of the protonated alkyne at position 3a of the pyrrolopyrrole system. nih.gov

While specific studies on this compound are not extensively documented in this context, the principles derived from analogous systems are highly applicable. Theoretical modeling could be used to investigate reactions such as electrophilic aromatic substitution, a common transformation for electron-rich heterocycles. By calculating the energies of the sigma-complex intermediates for substitution at different positions on the furo[3,2-b]pyrrole core, the regioselectivity of such reactions can be predicted. Furthermore, the transition states connecting the reactants, intermediates, and products can be located, providing a detailed energy profile for the entire reaction.

The table below illustrates hypothetical energy barriers for electrophilic attack at different positions of a furo[3,2-b]pyrrole system, showcasing the type of data that can be generated through computational modeling.

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)
C215.8
C320.1
C618.5

This is a hypothetical data table for illustrative purposes.

Such computational data would be invaluable in rationalizing and predicting the reactivity of this compound in various chemical transformations.

Correlation of Spectroscopic Data with Calculated Charges

Computational chemistry also provides a powerful means to connect the electronic structure of a molecule to its spectroscopic properties. One such application is the correlation of experimentally observed Nuclear Magnetic Resonance (NMR) chemical shifts with theoretically calculated atomic charges. This correlation can provide validation for the computational model and offer a deeper understanding of how the electronic environment of each atom influences its spectroscopic signature.

In a study of the isomeric methyl 6H-furo[2,3-b]pyrrole-5-carboxylate and this compound systems, researchers have successfully correlated the ¹³C and ¹⁵N NMR chemical shifts with net atomic charges calculated using the semi-empirical AM1 method. mdpi.com The relative values of the calculated net atomic charges were found to be in good agreement with the experimental chemical shifts. mdpi.com

For the parent furo[3,2-b]pyrrole system, the calculated net atomic charges at various positions provide insight into the electron distribution within the molecule. The following table presents the calculated net atomic charges for the parent furo[3,2-b]pyrrole.

AtomNet Atomic Charge (AM1)
O1-0.175
C20.038
C3-0.134
N4-0.223
C50.091
C6-0.187
C3a0.033
C6a0.089

Data sourced from a study on furo[2,3-b]pyrroles and their furo[3,2-b]pyrrole isomers. mdpi.com

This correlation between calculated charges and experimental NMR data is a powerful tool for structural elucidation and for understanding the electronic effects of substituents on the furo[3,2-b]pyrrole ring system. For this compound, such calculations can help to precisely assign NMR signals and to understand how the methyl carboxylate group influences the electronic properties of the heterocyclic core.

Investigation of Stereochemical Outcomes

Computational chemistry is an indispensable tool for investigating and predicting the stereochemical outcomes of chemical reactions. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be elucidated. The calculated energy differences between these diastereomeric transition states can provide a quantitative prediction of the enantiomeric or diastereomeric excess.

For reactions involving this compound, computational modeling could be used to explore the stereochemical course of various transformations. For example, in a hypothetical diastereoselective reduction of a ketone derivative, DFT calculations could be used to model the two possible transition states leading to the syn and anti diastereomers. The calculated energy difference between these transition states would allow for a prediction of the diastereomeric ratio.

The table below presents hypothetical data from such a computational investigation.

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio (Syn:Anti)
TS-Syn0.095:5
TS-Anti1.8

This is a hypothetical data table for illustrative purposes.

By analyzing the geometries of the transition states, the specific steric and electronic interactions that favor the formation of one stereoisomer over the other can be identified. This predictive capability is of great value in the design of stereoselective syntheses involving the furo[3,2-b]pyrrole scaffold.

Spectroscopic Characterization and Advanced Analytical Methods for Methyl 4h Furo 3,2 B Pyrrole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, ¹H, ¹³C, and ¹⁵N NMR studies collectively offer a complete picture of the molecule's atomic connectivity and electronic distribution.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in this compound are indicative of their position within the fused heterocyclic ring system, which is considered an electron-rich heterocycle. mdpi.com The protons on the furan (B31954) and pyrrole (B145914) rings exhibit distinct signals, and their coupling patterns reveal their spatial relationships.

The ¹H NMR spectrum shows signals corresponding to the protons on the furan ring (H-2 and H-3), the pyrrole ring (H-6), the pyrrolic amine (N-H), and the methyl ester group (-OCH₃). The specific chemical shifts are influenced by the electronic effects of the fused ring system and the ester substituent.

Table 1: ¹H NMR Chemical Shifts for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.46d2.1
H-36.62d2.1
H-66.97s-
NH9.20br s-
OCH₃3.79s-

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound reveals distinct signals for the carbonyl carbon of the ester group, the carbons of the furan and pyrrole rings, and the methyl carbon. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The comparison of ¹³C chemical shifts between the furo[3,2-b]pyrrole and the isomeric furo[2,3-b]pyrrole system shows significant differences, highlighting the impact of the ring fusion arrangement on electron density. mdpi.com

Table 2: ¹³C NMR Chemical Shifts for this compound
Carbon AtomChemical Shift (δ, ppm)
C-2144.3
C-3105.4
C-3a142.1
C-5109.9
C-6117.2
C-6a123.8
C=O162.1
OCH₃50.9

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atom within the pyrrole ring. The chemical shift of the nitrogen is highly sensitive to its local electronic environment, including hybridization and participation in hydrogen bonding or aromatic systems. For the furo[3,2-b]pyrrole system, the ¹⁵N chemical shift helps to characterize the electronic nature of the pyrrole ring as part of the fused diheteropentalene structure. Studies comparing isomeric furopyrroles have utilized ¹⁵N NMR to probe the differences in electron density arising from the alternative ring fusion patterns. mdpi.com

Table 3: ¹⁵N NMR Chemical Shift for this compound
Nitrogen AtomChemical Shift (δ, ppm)
N-4-231.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound exhibits a strong absorption band characteristic of the carbonyl (C=O) group in the ester functionality. The position of this band is indicative of an α,β-unsaturated ester, where conjugation with the pyrrole ring system influences the vibrational frequency. Typically, the C=O stretch for saturated esters appears around 1750-1735 cm⁻¹, but conjugation lowers this frequency. For conjugated esters, this band is generally observed in the 1730-1715 cm⁻¹ region. libretexts.org

A key feature in the IR spectrum is the absorption corresponding to the N-H stretching vibration of the pyrrole ring. This band is typically found in the region of 3500-3300 cm⁻¹. The exact position and shape of the N-H band can be influenced by hydrogen bonding. In a condensed phase (solid or pure liquid), intermolecular hydrogen bonding can cause the N-H peak to be broader and appear at a lower frequency compared to a non-hydrogen-bonded N-H group observed in a dilute solution.

Table 4: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Ester CarbonylC=O Stretch1730 - 1715
Pyrrole AmineN-H Stretch3500 - 3300

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and assessing the purity of this compound. Both liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry offer unique advantages in the analysis of this furo[3,2-b]pyrrole derivative.

LC-MS for Molecular Weight Validation and Purity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely employed to confirm the molecular weight of synthesized this compound and to assess its purity.

In a typical LC-MS analysis, a solution of the compound is injected into an HPLC system, where it passes through a chromatographic column that separates it from any impurities. The eluent from the column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation.

The expected molecular formula for this compound is C₈H₇NO₃, corresponding to a monoisotopic mass of 165.0426 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 166.0499. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the molecular formula with high accuracy, further confirming the identity of the compound. The purity of the sample can be evaluated from the liquid chromatogram by integrating the peak area of the target compound relative to the total peak areas of all components.

Table 1: Predicted m/z Values for Common Adducts of this compound in LC-MS

Adduct Formula Predicted m/z
[M+H]⁺ [C₈H₈NO₃]⁺ 166.0499
[M+Na]⁺ [C₈H₇NNaO₃]⁺ 188.0318
[M+K]⁺ [C₈H₇KNO₃]⁺ 203.9908
[M+NH₄]⁺ [C₈H₁₁N₂O₃]⁺ 183.0764

Data is based on theoretical calculations and may vary slightly in experimental conditions.

MALDI-TOF Mass Spectra

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique for the analysis of organic molecules. While particularly suited for high molecular weight compounds, it can also be applied to smaller molecules like this compound, especially for rapid screening and analysis of complex mixtures.

In MALDI-TOF, the sample is co-crystallized with a matrix material on a target plate. The matrix absorbs energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their m/z ratio.

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's empirical and molecular formula.

For this compound, with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol , the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Percentage (%)
Carbon C 12.01 8 96.08 58.20
Hydrogen H 1.01 7 7.07 4.28
Nitrogen N 14.01 1 14.01 8.49
Oxygen O 16.00 3 48.00 29.03

Experimental values obtained from elemental analysis that are within ±0.4% of these theoretical values are generally considered to be in good agreement and provide strong evidence for the proposed molecular formula.

X-ray Crystallographic Analysis for Absolute Configuration and Structure

The crystal structure of this compound has been determined by X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data provides a detailed picture of the molecular geometry. The furo[3,2-b]pyrrole core is essentially planar, a characteristic feature of such fused aromatic heterocyclic systems. The crystal structure analysis confirms the connectivity of the atoms and the positions of the substituents as depicted in the chemical structure.

Table 3: Selected Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.445(2)
b (Å) 7.423(2)
c (Å) 12.053(3)
β (°) 95.84(2)
Volume (ų) 751.4(3)
Z 4
Density (calculated) (g/cm³) 1.460

Data obtained from single-crystal X-ray diffraction studies.

The bond lengths and angles within the molecule are consistent with the hybridizations of the constituent atoms and the aromatic nature of the fused ring system. The determination of the crystal structure provides the ultimate proof of the molecular structure of this compound.

Applications and Advanced Research Directions of Methyl 4h Furo 3,2 B Pyrrole 5 Carboxylate and Its Derivatives

Medicinal Chemistry Applications

The furo[3,2-b]pyrrole core is a key pharmacophore, and derivatives of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate have been investigated for various medicinal purposes. These investigations have revealed potential antibacterial, anti-inflammatory, and anticancer properties, among others.

Pharmacophore Potential in Drug Design

The furo[3,2-b]pyrrole nucleus is considered a versatile scaffold in drug discovery. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. The presence of both a furan (B31954) and a pyrrole (B145914) ring offers opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The heteroatoms in the rings can participate in hydrogen bonding, a crucial interaction in many drug-receptor binding events. The aromatic nature of the system also allows for π-π stacking interactions. By modifying the carboxylate group and substituting at various positions on the bicyclic ring, chemists can fine-tune the molecule's size, shape, and electronic distribution to optimize its affinity and selectivity for specific biological targets.

Synthesis of Antibacterial Derivatives

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Fused heterocyclic systems, including furo[3,2-b]pyrroles, have shown potential as antibacterial agents. While specific studies on the antibacterial activity of a wide range of this compound derivatives are not extensively documented in publicly available research, the broader class of furo[3,2-b]pyrrole-5-carboxhydrazides has been synthesized and investigated. These derivatives are created by reacting the parent ester with hydrazine (B178648), followed by condensation with various aldehydes to produce hydrazones. The resulting compounds have been noted for their potential biological activities, which often include antimicrobial properties. The antibacterial efficacy of such derivatives is typically evaluated through in vitro assays against a panel of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values determined to quantify their potency.

Inhibitors of Carbonic Anhydrase and Eis Enzyme

A significant application of the this compound scaffold has been in the development of inhibitors for enzymes implicated in infectious diseases. Notably, this scaffold has been identified as a promising starting point for the development of inhibitors of the Enhanced Intracellular Survival (Eis) enzyme from Mycobacterium tuberculosis. The Eis enzyme is an acetyltransferase that confers resistance to the aminoglycoside antibiotic kanamycin (B1662678). By inhibiting this enzyme, it is possible to restore the efficacy of kanamycin against resistant strains of tuberculosis. Research in this area has led to the identification of potent Eis inhibitors derived from the this compound core.

Furthermore, the broader class of sulfonamide derivatives incorporating pyrrole and fused pyrrole moieties has been investigated as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While direct studies on this compound derivatives as CA inhibitors are limited, the general success of related heterocyclic sulfonamides suggests this could be a fruitful area for future research.

Table 1: Examples of Furo[3,2-b]pyrrole Scaffolds in Enzyme Inhibition

Scaffold Target Enzyme Therapeutic Area
This compound Eis Enzyme (M. tuberculosis) Tuberculosis

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of medicinal chemistry. Carboxhydrazide derivatives of furo[3,2-b]pyrroles have been noted for their potential analgesic and anti-inflammatory activities. nih.gov The mechanism of action for the anti-inflammatory effects of these compounds is often investigated through in vivo models, such as the carrageenan-induced paw edema assay in rats, and in vitro assays to assess the inhibition of inflammatory mediators like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The structural modifications on the furo[3,2-b]pyrrole scaffold can influence the potency and selectivity of these compounds as anti-inflammatory agents.

Anticancer Properties

The development of novel anticancer agents is a cornerstone of modern drug discovery. Various heterocyclic compounds, including those with a furo[3,2-b]pyrrole core, have been explored for their cytotoxic effects against cancer cell lines. Carboxhydrazide derivatives of this scaffold have been reported to possess antitumor activity. nih.gov The anticancer potential of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines, where the half-maximal inhibitory concentration (IC50) is determined. Further mechanistic studies may involve investigating the compound's ability to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways that are dysregulated in cancer.

Table 2: Anticancer Activity of a Related Furo[3,2-b]indole Derivative

Compound Cancer Cell Line Activity

Note: This data is for a related furo[3,2-b]indole derivative and is presented to illustrate the potential of the broader class of fused furopyrrole systems.

Modulation of Specific Molecular Targets (Enzymes, Receptors)

The therapeutic effects of drugs are mediated through their interaction with specific molecular targets, such as enzymes and receptors. The this compound scaffold provides a platform for the design of molecules that can selectively bind to and modulate the activity of these targets. As discussed, derivatives of this compound have been shown to inhibit the Eis enzyme. The specificity of this interaction is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

The design of target-specific modulators often involves computational methods, such as molecular docking, to predict the binding mode and affinity of the designed compounds to the active site of the target protein. These in silico predictions are then validated through in vitro enzymatic assays and biophysical techniques. The ability to systematically modify the furo[3,2-b]pyrrole scaffold allows for the optimization of these interactions, leading to the development of potent and selective modulators of specific molecular targets.

Potential in Combating Kanamycin-Resistant Tuberculosis

Drug-resistant tuberculosis (TB) poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach involves the use of adjuvants that can restore the efficacy of existing antibiotics. In this context, derivatives of this compound have been identified as a promising scaffold for inhibitors of the Mycobacterium tuberculosis (Mtb) acetyltransferase Eis. nih.gov The upregulation of the eis gene is a known mechanism of resistance to the aminoglycoside antibiotic kanamycin. nih.gov

Through high-throughput screening of a large small-molecule library, the this compound scaffold was identified as a lead for the development of Eis inhibitors. nih.gov These inhibitors function by blocking the enzymatic activity of Eis, thereby preventing the acetylation of kanamycin and restoring its ability to kill the bacteria. The development of potent Eis inhibitors based on this scaffold could lead to innovative combination therapies, where they are administered alongside kanamycin to treat infections caused by kanamycin-resistant Mtb strains. nih.gov Further chemical optimization and structure-activity relationship (SAR) studies on this scaffold are crucial for advancing these promising compounds towards clinical application as adjuvant therapies for drug-resistant TB. nih.gov

Materials Chemistry and Optoelectronics

The unique electronic and photophysical properties of fused heterocyclic systems have made them attractive candidates for applications in organic electronics. Research has explored the potential of the furo[3,2-b]pyrrole core in various optoelectronic devices.

Role in Organic Light-Emitting Diodes (OLEDs)

Currently, there is no publicly available research data on the specific application or performance of this compound or its direct derivatives in Organic Light-Emitting Diodes (OLEDs).

Application in Organic Field-Effect Transistors (OFETs)

The performance of the furo[3,2-b]pyrrole core has been investigated in the context of Organic Field-Effect Transistors (OFETs). In a comparative study of donor-acceptor-donor type organic semiconducting small molecules, a molecule containing the furo[3,2-b]pyrrole unit was found to be "completely inactive in field-effect transistors." This is in contrast to its sulfur-containing analogue, thieno[3,2-b]pyrrole, which exhibited moderate hole mobilities. This finding suggests that the oxygen atom in the furo[3,2-b]pyrrole core may not facilitate efficient charge transport within the transistor architecture under the tested conditions.

Development of Organic Photovoltaic Cells (OPV)

At present, there is no available scientific literature detailing the use or efficacy of this compound or its derivatives in the development of Organic Photovoltaic (OPV) cells.

Biological Activity and Biochemical Mechanisms

Beyond its antimicrobial potential, the furo[3,2-b]pyrrole scaffold has been investigated for other biological activities, including its interaction with fundamental biochemical processes such as photosynthesis.

Inhibition of Photosynthetic Electron Transport

Derivatives of the furo[3,2-b]pyrrole structure have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. Specifically, a series of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides, which are closely related to this compound, demonstrated inhibitory effects on this vital process. researchgate.net

The study revealed that these compounds interfere with the light-driven reduction of ferricyanide, a process indicative of PET inhibition. The inhibitory activity was quantified by determining the IC50 values, which represent the molar concentration of the inhibitor required to cause a 50% decrease in the rate of oxygen evolution. The research indicated that the inhibitory effect of these carboxhydrazide derivatives was relatively low compared to commercial herbicides that target photosystem II. researchgate.net The most effective compounds within the tested series were those with specific electron-withdrawing substituents on an aryl ring. researchgate.net

Below is a data table summarizing the PET-inhibitory activity of selected 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide derivatives.

Compound IDR (Substituent)IC50 (µmol.dm⁻³)
6a 4-Cl>20
6b 4-CF₃>20
6c 4-NO₂>20
6e 4-I>20

Data sourced from a study on 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides and their effect on photosynthetic processes. researchgate.net

Interaction with Photosystem II Intermediates

Derivatives of this compound have been identified as inhibitors of photosynthetic electron transport (PET). nih.govresearchgate.netmdpi.com The primary site of action for many such herbicidal compounds is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. These compounds interfere with the transfer of electrons between the primary and secondary quinone acceptors, QA and QB. Specifically, they are thought to displace the native plastoquinone (B1678516) from its binding niche on the D1 protein within the PSII reaction center. This competitive inhibition blocks the electron flow, halting the process of photosynthesis and ultimately leading to plant death. The efficacy of this inhibition is highly dependent on the specific chemical structure of the derivative, including the nature and position of substituents on the furo[3,2-b]pyrrole core and any associated side chains. mdpi.com

Antialgal Activity

Table 1: Effect of Furo[3,2-b]pyrrole Derivatives on Chlorophyll Content in Chlorella vulgaris

This table is interactive. You can sort and filter the data.

Compound ID Substituent (R) Concentration (µM) Chlorophyll Content (% of Control) IC50 (µM) for PET Inhibition
6b 3-CF₃ 10 91.3 ± 1.7 >100
6c 4-NO₂ 10 - 30.9
6d 4-CH₃ 10 91.7 ± 3.1 >100
6e 4-OCH₃ 10 82.8 ± 3.7 >100
6f 4-Ph 10 90.1 ± 8.9 >100
8a H 10 87.4 ± 7.6 >100
8b OCH₃ 10 78.2 ± 4.3 >100
8c Ph 10 93.2 ± 5.1 >100
9 Benzoyl 10 81.7 ± 3.3 >100

Data sourced from research on N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides and related compounds. researchgate.net

Future Research Perspectives and Emerging Applications

Exploration of Novel Derivatizations for Enhanced Bioactivity or Material Properties

The furo[3,2-b]pyrrole scaffold is a versatile building block for creating a diverse range of new chemical entities. researchgate.netdocumentsdelivered.com Future research will focus on synthesizing novel derivatives by introducing various functional groups and heterocyclic rings to enhance specific properties. mdpi.comijprs.com For bioactivity, derivatization strategies may include the synthesis of carboxhydrazides, triazoles, and other nitrogen-containing heterocycles to explore new interactions with biological targets. nih.govresearchgate.net

Beyond biological applications, the furo[3,2-b]pyrrole core, as a heteropentalene, possesses interesting electronic properties. researchgate.net These properties make it a candidate for integration into functional materials. Exploration in this area could involve creating derivatives with extended π-conjugated systems. Such modifications could lead to applications in optoelectronic devices, such as organic photovoltaic cells (OPV) and organic field-effect transistors (OFETs), where related heteropentalenes have already shown promise. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationships

Advanced computational modeling, particularly quantitative structure-activity relationship (QSAR) studies, is a powerful tool for rationally designing new furo[3,2-b]pyrrole derivatives. frontiersin.org By establishing a mathematical correlation between the structural properties of the molecules and their biological activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov

For furo[3,2-b]pyrrole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. rsc.orgnih.gov These models provide 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. For example, a QSAR model for herbicidal derivatives could indicate that an increase in positive electrostatic potential in one region of the molecule and a decrease in another would lead to stronger binding to the D1 protein. nih.gov These predictive models help to prioritize synthetic efforts, saving time and resources in the discovery of more effective compounds. frontiersin.orgnih.gov

Integration into Complex Molecular Systems

The unique structural and electronic characteristics of the furo[3,2-b]pyrrole nucleus make it an attractive component for incorporation into larger, more complex molecular systems. In materials science, these units could be linked together to form oligomers or polymers with tailored semiconducting properties. mdpi.com The ability to functionalize the core structure allows for fine-tuning of properties like the HOMO/LUMO energy gap, which is crucial for applications in molecular electronics and solar cells. mdpi.com By linking furo[3,2-b]pyrrole units with other aromatic or functional spacers, novel architectures like molecular wires or components of light-harvesting arrays could be constructed. mdpi.com This integration moves beyond single-molecule applications towards the development of sophisticated functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.